(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid
Description
Molecular Architecture and Bonding Patterns
The molecular formula of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is C₁₁H₁₁NO₃ , with a molecular weight of 205.21 g/mol . The structure comprises three key components:
- Benzofuran moiety : A fused bicyclic system consisting of a benzene ring and a furan ring, with oxygen as the heteroatom. The benzofuran group is attached to the third carbon of the propanoic acid chain.
- Amino group (-NH₂) : Positioned at the chiral C3 center, contributing to the molecule’s basicity and potential for hydrogen bonding.
- Carboxylic acid (-COOH) : Located at the terminal end of the propanoic acid chain, enabling acidic properties and participation in salt formation or esterification.
The SMILES notation (C1=CC=C2C(=C1)C=C(O2)C@@HN) explicitly defines the connectivity and stereochemistry, highlighting the (S)-configuration at C3. The benzofuran ring’s aromaticity arises from conjugated π-electrons across the fused rings, while the carboxylic acid and amino groups introduce polar and ionic interactions. Bonding patterns include:
- C-O-C ether linkage in the furan ring.
- Conjugated double bonds within the benzofuran system.
- Hydrogen-bonding capacity via the -NH₂ and -COOH groups.
A comparative analysis of infrared (IR) spectroscopy data for related benzofuran derivatives reveals characteristic absorption bands for aromatic C=C stretching (~1600 cm⁻¹), carboxylic acid O-H stretching (~2500–3000 cm⁻¹), and N-H bending (~1550 cm⁻¹). However, specific spectral data for this compound are not explicitly reported in the available literature.
Stereochemical Configuration and Chiral Centers
The (3S)-configuration at the C3 position is a defining feature of this compound, rendering it enantiomerically distinct from its (3R)-counterpart. The chiral center arises from the substitution pattern at C3, which bonds to four different groups:
- Benzofuran-2-yl group.
- Amino group (-NH₂).
- Carboxylic acid-containing ethyl chain (-CH₂COOH).
- Hydrogen atom.
The InChIKey (HWTGIYWDRQTQIT-MRVPVSSYSA-N) encodes the stereochemistry, with the “MRVPVSSYSA-N” segment specifying the (S)-enantiomer. This configuration influences the molecule’s optical activity, biological interactions, and crystallization behavior. For instance, enantiomers of similar benzofuran derivatives exhibit divergent binding affinities to biological targets, underscoring the importance of stereochemical control in drug design.
The Cahn-Ingold-Prelog priority rules assign the (S)-descriptor based on the descending atomic numbers of substituents: benzofuran-2-yl (highest priority), amino group, carboxylic acid chain, and hydrogen. Computational models predict a tetrahedral geometry around C3, with bond angles approximating 109.5°, consistent with sp³ hybridization.
Comparative Structural Analogues in Benzofuran Derivatives
To contextualize the uniqueness of this compound, we compare it to structurally related benzofuran derivatives (Table 1):
Key observations :
- Functional group variation : Unlike 3-(benzofuran-5-yl)propanoic acid, the subject compound incorporates an amino group, enhancing its hydrogen-bonding capacity.
- Chirality : The (3S)-configuration is shared with (3S)-3-amino-3-(4-cyanophenyl)propanoic acid, but the benzofuran moiety introduces distinct electronic effects compared to the cyanophenyl group.
- Aromaticity : Benzofuran-based analogues exhibit greater π-electron delocalization than phenyl-substituted derivatives, potentially influencing redox properties.
For example, replacing the benzofuran group in the subject compound with a cyanophenyl group (as in ) reduces aromatic conjugation but introduces electron-withdrawing effects via the -CN substituent. Similarly, lactone derivatives like 3,6-dimethyl-1-benzofuran-2(3H)-one lack ionizable groups, limiting their solubility in polar solvents.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
HWTGIYWDRQTQIT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling and Subsequent Oxidation
A prominent method involves the Sonogashira coupling of suitable alkynol derivatives followed by oxidation to yield benzofuranyl acetic acid intermediates, which can then be converted to the target amino acid.
- The process starts with coupling of butynol derivatives with aromatic halides under Pd-catalyzed conditions using triethylamine as solvent.
- The intermediate alcohol is oxidized (e.g., Jones oxidation) to benzofuranyl acetic acid.
- Amino group introduction is achieved through amide formation and subsequent hydrolysis or other transformations to yield the amino acid.
- Yields of up to 88% for the coupling step and overall 58% for the two-step oxidation sequence have been reported.
- Scale-up challenges exist, with yields decreasing beyond 4 mmol scale.
Willgerodt–Kindler Rearrangement Route
An alternative route uses the Willgerodt–Kindler rearrangement starting from methyl ketones:
- Methyl ketone intermediates are prepared by combining bromoacetone and salicylic aldehyde.
- Under basic and sulfur-containing conditions (morpholine as base and solvent), the ketone undergoes rearrangement to thioamide intermediates.
- Hydrolysis of thioamides yields benzofuranyl acetic acid derivatives.
- Subsequent functionalization introduces the amino group.
- Methyl ketone synthesis yields ~61%.
- Thioamide obtained with 66% yield after crystallization.
- Hydrolysis yields 81–90% depending on scale.
One-Pot Synthesis via Cyclization and Condensation
A different approach involves one-pot reactions combining chloromethyl quinoline derivatives with substituted salicylaldehydes under mild base-mediated conditions:
- The reaction proceeds through ester hydrolysis, carbanion formation, intramolecular attack on aldehyde carbonyl, cyclization, and dehydration to form benzofuran derivatives with carboxylic acid groups.
- This method has been used to prepare 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids, structurally related to the target compound.
- The reaction benefits from mild conditions, experimental simplicity, and good yields (52–82%).
Stereochemical Considerations and Amino Group Introduction
The stereochemistry at the 3-position (S-configuration) is critical for the biological and chemical properties of the compound. Methods to ensure stereochemical purity include:
- Use of chiral starting materials or chiral catalysts during amino group introduction.
- Resolution of racemic mixtures post-synthesis.
- Enzymatic or asymmetric synthesis approaches, although specific reports on enzymatic preparation of this compound are limited.
Summary Table of Preparation Methods
| Method | Key Steps | Catalyst/Reagents | Yield (%) | Scale Limitations | Notes |
|---|---|---|---|---|---|
| Sonogashira Coupling + Oxidation | Pd-catalyzed coupling, Jones oxidation | Pd(PPh3)2(OAc)2, Et3N, Jones oxidant | Coupling: 88; Overall: 58 | Yield drops >4 mmol scale | Efficient but scale-up challenging |
| Willgerodt–Kindler Rearrangement | Methyl ketone synthesis, sulfur/morpholine rearrangement, hydrolysis | Sulfur, morpholine, base | Methyl ketone: 61; Thioamide: 66; Hydrolysis: 81-90 | Gram scale achievable | Multi-step but scalable and reproducible |
| One-pot Cyclization | Base-mediated ester hydrolysis, cyclization, dehydration | Triethylamine, mild base | 52–82 | Not specified | Mild conditions, good yields, simple setup |
Research Findings and Analytical Data
- The successful synthesis of benzofuran derivatives has been confirmed by spectral data including IR, ^1H NMR, ^13C NMR, and mass spectrometry.
- IR spectra show characteristic hydroxyl and carbonyl absorptions (~3449 and 1697 cm⁻¹).
- ^1H NMR confirms the benzofuran proton environment and absence of undesired groups.
- Mass spectrometry confirms molecular weight consistent with the target compound.
- Elemental analysis supports the purity and correct composition.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the amino acid side chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran and amino acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H13N1O2
Molecular Weight : 203.24 g/mol
Chirality : S configuration at the amino acid center
The compound features an amino acid structure with a chiral center at the third carbon, characterized by the presence of a benzofuran moiety. This unique structure enhances its hydrophobic interactions and influences its biological activity.
Chemistry
(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid serves as a chiral building block in organic synthesis. Its ability to introduce chirality into synthesized compounds makes it valuable for creating complex organic molecules. The compound can undergo various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.
- Substitution : The benzofuran ring can participate in electrophilic aromatic substitution reactions.
These reactions allow for the development of new compounds with diverse functionalities.
Biology
In biological research, this compound has been studied for its potential role in:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could have therapeutic implications.
- Ligand Binding Studies : The compound's interactions with various receptors are being investigated to understand its potential as a ligand.
The mechanism of action involves hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Its potential as an analgesic agent is under investigation, particularly for conditions related to pain management.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and new materials. Its unique properties make it suitable for developing innovative compounds that can be applied in various industries.
Case Studies and Research Findings
To provide a comprehensive understanding of the applications of this compound, several case studies highlight its significance:
| Study Title | Focus Area | Findings |
|---|---|---|
| Antioxidant Activity | Biological Research | Demonstrated notable antioxidant properties by inhibiting lipid peroxidation, indicating potential neuroprotective applications. |
| Enzyme Interaction Studies | Biochemistry | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways, suggesting therapeutic applications. |
| Synthesis of Novel Compounds | Organic Chemistry | Used as a chiral building block leading to the successful synthesis of novel pharmaceuticals with enhanced efficacy. |
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected β-Amino Acids
| Compound Name | Substituent(s) | Functional Groups | Molecular Formula | Key Features |
|---|---|---|---|---|
| This compound | 1-Benzofuran-2-yl | Amino, carboxylic acid, aromatic | C₁₁H₁₁NO₃ | Aromatic bicyclic group, S-configuration |
| BMAA (2-Amino-3-(methylamino)-propanoic acid) | Methylamino | Amino, methylamino, carboxylic acid | C₄H₁₀N₂O₂ | Neurotoxic, excitatory amino acid |
| (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid | 3,3-Dimethyl-3,4-dihydroisoquinolin | Amino, carboxylic acid, dihydroisoquinolin | C₁₄H₁₈N₂O₂ | Bulky heterocyclic substituent |
| (2S)-3-Amino-2-methylpropanoic acid | Methyl branch at α-carbon | Amino, carboxylic acid, branched chain | C₄H₉NO₂ | β-amino acid, branched structure |
| (3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid | 3-Bromo-2-methoxyphenyl | Amino, carboxylic acid, bromo, methoxy | C₁₀H₁₂BrNO₃ | Halogenated aromatic substituent |
Key Observations:
- Aromatic vs.
- Stereochemical Effects : The S-configuration in the target compound and its brominated analog (CAS 1270169-19-1) highlights the role of chirality in biological interactions .
- Functional Group Diversity: The nitrobenzenesulfonamido group in 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid introduces sulfonamide functionality, increasing acidity and hydrogen-bonding capacity compared to the benzofuran derivative .
BMAA ():
- Neurotoxicity : BMAA exhibits excitotoxic activity linked to neurodegenerative diseases.
- BBB Permeability : Low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) to achieve toxic brain concentrations .
- Elimination Half-Life : ~1 day in plasma, with brain concentrations peaking within 8 hours post-injection.
This compound (Inferred Properties):
- Metabolic Stability : The benzofuran ring may confer resistance to oxidative metabolism compared to aliphatic analogs.
Enantiomer-Specific Considerations
The R-enantiomer of the benzofuran derivative (CAS 1270272-65-5) and the S-enantiomer (target compound) may exhibit divergent biological activities. For example, enantiomers of β-amino acids often differ in receptor binding or metabolic pathways, though specific data for these compounds are lacking .
Biological Activity
(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is an intriguing compound due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 205.21 g/mol. The presence of a chiral center at the third carbon atom contributes to its stereochemical properties, which can significantly influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits various bioactive properties:
1. Enzyme Interaction:
- The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction suggests therapeutic applications in treating diseases linked to enzyme dysregulation, such as certain cancers and neurological disorders.
2. Antimicrobial Properties:
- Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, including fungi. For instance, compounds derived from similar benzofuran structures have demonstrated efficacy against yeast-like fungi such as Candida species .
3. Antiviral Activity:
- The compound's structural characteristics may also contribute to antiviral effects, although specific mechanisms and targets are still under investigation.
4. Potential Therapeutic Uses:
- Given its ability to modulate biological targets, there is ongoing research into its use as a therapeutic agent for conditions such as inflammation and pain management.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis often begins with readily available benzofuran derivatives.
- Reactions: Key reactions include hydroarylation and coupling methods that yield the desired amino acid structure.
- Purification: Techniques such as crystallization and chromatography are employed to purify the final product .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid | Chiral amino acid derivative | Different stereochemistry affects biological activity |
| 2-Amino-3-Hydroxy-3-Phosphonooxy-Propionic Acid | Contains phosphonate group | Involved in different biochemical pathways |
| 3-Amino-3-(2-benzofuran-1-yl)propanoic acid | Similar benzofuran structure | Different position of the benzofuran attachment |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of stereochemistry in drug design.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Neurological Disorders:
- Research has suggested that compounds with similar structures may influence neurotransmitter systems, providing a basis for developing treatments for conditions like Alzheimer's disease.
- Cancer Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
